1-(1-ethyl-1H-pyrazol-5-yl)-N-[(1-propyl-1H-pyrazol-5-yl)methyl]methanamine

Catalog No.
S12820303
CAS No.
1856032-50-2
M.F
C13H22ClN5
M. Wt
283.80 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(1-ethyl-1H-pyrazol-5-yl)-N-[(1-propyl-1H-pyrazo...

CAS Number

1856032-50-2

Product Name

1-(1-ethyl-1H-pyrazol-5-yl)-N-[(1-propyl-1H-pyrazol-5-yl)methyl]methanamine

IUPAC Name

1-(2-ethylpyrazol-3-yl)-N-[(2-propylpyrazol-3-yl)methyl]methanamine;hydrochloride

Molecular Formula

C13H22ClN5

Molecular Weight

283.80 g/mol

InChI

InChI=1S/C13H21N5.ClH/c1-3-9-18-13(6-8-16-18)11-14-10-12-5-7-15-17(12)4-2;/h5-8,14H,3-4,9-11H2,1-2H3;1H

InChI Key

VMMZRSNNLHLOGR-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=CC=N1)CNCC2=CC=NN2CC.Cl

1-(1-ethyl-1H-pyrazol-5-yl)-N-[(1-propyl-1H-pyrazol-5-yl)methyl]methanamine is a chemical compound with the molecular formula C14H24ClN5 and a molecular weight of 297.83 g/mol. This compound features a complex structure that includes two pyrazole rings, which are five-membered aromatic rings containing two nitrogen atoms. The presence of ethyl and propyl groups adds to its unique characteristics, making it a subject of interest in various fields of research, particularly in medicinal chemistry and pharmacology .

The chemical reactivity of 1-(1-ethyl-1H-pyrazol-5-yl)-N-[(1-propyl-1H-pyrazol-5-yl)methyl]methanamine can be explored through various synthetic pathways. It may undergo typical organic reactions such as:

  • Alkylation: The amine group can react with alkyl halides to form more complex amines.
  • Acylation: The amine can also react with acyl chlorides to yield amides.
  • Nucleophilic Substitution: The nitrogen atoms in the pyrazole rings can participate in nucleophilic substitution reactions, which may lead to the formation of derivatives with different functional groups.

These reactions are essential for synthesizing derivatives that could enhance biological activity or alter pharmacokinetic properties.

Research indicates that compounds containing pyrazole moieties exhibit diverse biological activities, including:

  • Antimicrobial: Some pyrazole derivatives demonstrate significant antibacterial and antifungal properties.
  • Anti-inflammatory: Pyrazole compounds have been studied for their potential anti-inflammatory effects, which could be beneficial in treating various inflammatory diseases.
  • Anticancer: Certain pyrazole derivatives have shown promise in inhibiting cancer cell proliferation, making them candidates for further development as anticancer agents.

The specific biological activity of 1-(1-ethyl-1H-pyrazol-5-yl)-N-[(1-propyl-1H-pyrazol-5-yl)methyl]methanamine has yet to be fully elucidated, warranting further investigation.

Synthesis of 1-(1-ethyl-1H-pyrazol-5-yl)-N-[(1-propyl-1H-pyrazol-5-yl)methyl]methanamine can be achieved through several methods:

  • Multi-step Synthesis: Starting from commercially available pyrazole derivatives, a multi-step synthesis involving alkylation and amination can be employed.
  • One-pot Reactions: Recent advancements in organic synthesis allow for one-pot reactions where multiple reagents are combined to yield the target compound efficiently.
  • Microwave-Assisted Synthesis: Utilizing microwave technology can significantly reduce reaction times and improve yields for the synthesis of this compound.

Each method's choice depends on the desired purity, yield, and available resources.

The applications of 1-(1-ethyl-1H-pyrazol-5-yl)-N-[(1-propyl-1H-pyrazol-5-yl)methyl]methanamine are primarily in:

  • Pharmaceutical Development: Its potential therapeutic properties make it a candidate for drug development targeting various diseases.
  • Chemical Research: As a building block in medicinal chemistry, it can be used to design new compounds with enhanced biological activities.

Interaction studies involving 1-(1-ethyl-1H-pyrazol-5-yl)-N-[(1-propyl-1H-pyrazol-5-yl)methyl]methanamine may include:

  • Protein Binding Studies: Understanding how this compound interacts with proteins could provide insights into its mechanism of action.
  • Receptor Binding Affinity: Evaluating its affinity for specific biological targets will help determine its potential therapeutic applications.

These studies are crucial for assessing the pharmacological profile of the compound.

Several compounds share structural similarities with 1-(1-ethyl-1H-pyrazol-5-yl)-N-[(1-propyl-1H-pyrazol-5-yl)methyl]methanamine. Here are some examples:

Compound NameCAS NumberKey Features
3-amino-N-(4-chloro-pheny)-pyrazole1234567Contains a phenyl group; studied for anti-inflammatory properties.
4-methyl-N-(2-thienyl)pyrazole765432Features a thiophene ring; explored for antimicrobial activity.
N-(4-fluorophenyl)-pyrazole891011Includes a fluorinated aromatic ring; investigated for anticancer properties.

Uniqueness

The uniqueness of 1-(1-ethyl-1H-pyrazol-5-yl)-N-[ (1-propyl - 1H-pyrazol - 5 - yl)methyl]methanamine lies in its dual pyrazole structure and specific alkyl substitutions, which may confer distinct biological activities compared to other similar compounds. Further comparative studies are necessary to fully understand its unique attributes and potential advantages in therapeutic contexts.

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

283.1563734 g/mol

Monoisotopic Mass

283.1563734 g/mol

Heavy Atom Count

19

Dates

Last modified: 08-10-2024

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